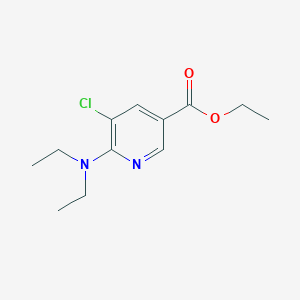

5-Chloro-6-diethylaminonicotinic acid ethyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of esters, in general, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Chemical Reactions Analysis

Esters, including 5-Chloro-6-diethylaminonicotinic acid ethyl ester, can undergo several types of reactions. They can undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides . The specific reactions that 5-Chloro-6-diethylaminonicotinic acid ethyl ester undergoes are not mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

5-Chloro-6-diethylaminonicotinic acid ethyl ester has been involved in the synthesis of various organic compounds with potential antimicrobial properties. For instance, a series of pyrimidinones, oxazinones, and their derivatives were synthesized for antimicrobial use starting from similar compounds, indicating the potential of 5-Chloro-6-diethylaminonicotinic acid ethyl ester in this field. The compounds showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Biosynthesis of Chiral Drugs

The compound has also been cited in the context of the biosynthesis of chiral drugs. Specifically, the ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates for the production of chiral drugs like statins, involves compounds structurally related to 5-Chloro-6-diethylaminonicotinic acid ethyl ester. The asymmetric reduction of related esters by biocatalysis is noteworthy for its high yield and enantioselectivity, suggesting a role for 5-Chloro-6-diethylaminonicotinic acid ethyl ester in the production of chiral drugs (Ye et al., 2011).

Synthesis of Organic Intermediates

5-Chloro-6-diethylaminonicotinic acid ethyl ester is relevant in the synthesis of important organic intermediates used in dyes, medicines, and pesticides. For instance, the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate, an important intermediate in these fields, involves compounds structurally similar to 5-Chloro-6-diethylaminonicotinic acid ethyl ester. The demand for such intermediates, especially in the context of efficient herbicides, underscores the importance of this compound in the chemical industry (Hunsheng & Heng, 2014).

Mecanismo De Acción

Target of Action

Like many esters, it may interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Esters are known to undergo hydrolysis, a reaction that breaks them down into their constituent alcohol and carboxylic acid . This reaction can occur under both acidic and basic conditions .

Biochemical Pathways

The products of hydrolysis, namely the alcohol and carboxylic acid, can participate in numerous biochemical reactions, potentially affecting pathways such as fatty acid metabolism, carbohydrate metabolism, and others .

Pharmacokinetics

Like other esters, it is likely to be absorbed and distributed throughout the body, metabolized primarily through hydrolysis, and excreted via the kidneys .

Result of Action

The hydrolysis of this ester would result in the production of an alcohol and a carboxylic acid, which could have various effects depending on their specific structures and the cells they interact with .

Action Environment

The action, efficacy, and stability of 5-Chloro-6-diethylaminonicotinic acid ethyl ester can be influenced by various environmental factors. These may include the pH of the environment, the presence of specific enzymes, and the temperature, among others . .

Propiedades

IUPAC Name |

ethyl 5-chloro-6-(diethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2/c1-4-15(5-2)11-10(13)7-9(8-14-11)12(16)17-6-3/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDHCPLVFJNUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=N1)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

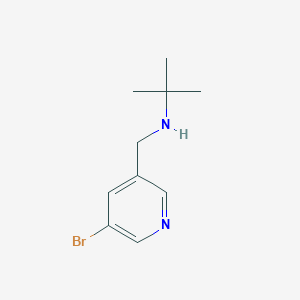

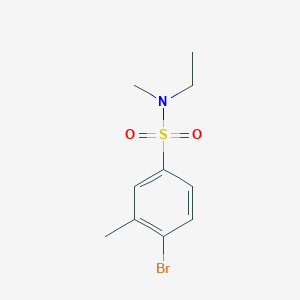

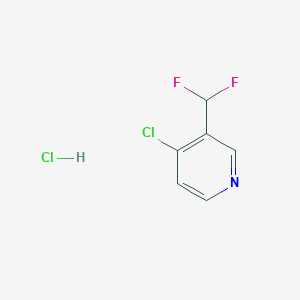

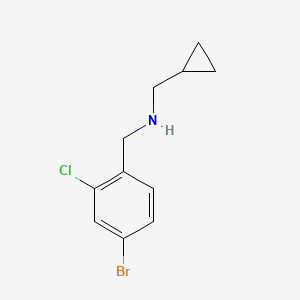

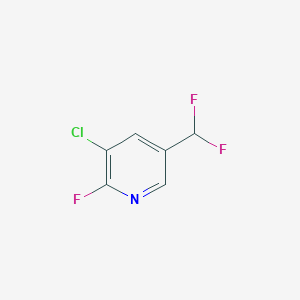

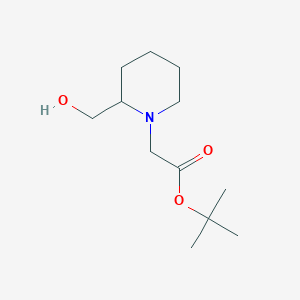

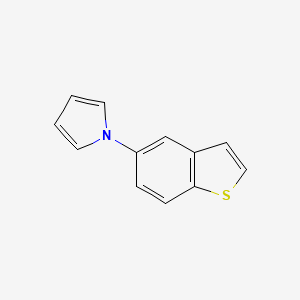

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(Thiophen-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1400690.png)

methylamine](/img/structure/B1400694.png)

![N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1400695.png)

![1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1400699.png)

![1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine](/img/structure/B1400701.png)

![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)